N-((5-((2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide

Description

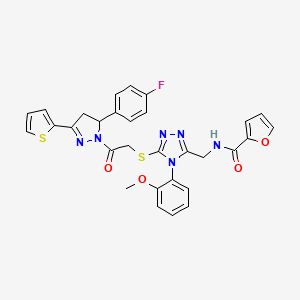

This compound is a structurally complex heterocyclic molecule featuring a pyrazole core substituted with a 4-fluorophenyl group, a thiophen-2-yl moiety, and a 1,2,4-triazole ring linked via a thioether bridge.

Properties

IUPAC Name |

N-[[5-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H25FN6O4S2/c1-40-24-7-3-2-6-22(24)36-27(17-32-29(39)25-8-4-14-41-25)33-34-30(36)43-18-28(38)37-23(19-10-12-20(31)13-11-19)16-21(35-37)26-9-5-15-42-26/h2-15,23H,16-18H2,1H3,(H,32,39) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKGGODCRZPBHLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2C(=NN=C2SCC(=O)N3C(CC(=N3)C4=CC=CS4)C5=CC=C(C=C5)F)CNC(=O)C6=CC=CO6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H25FN6O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

616.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((5-((2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide is a complex heterocyclic compound exhibiting a range of biological activities. This article synthesizes findings from various studies to present a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure includes multiple functional groups that contribute to its biological activity:

- Pyrazole Ring : Known for anti-inflammatory and antimicrobial properties.

- Triazole Moiety : Often associated with antifungal activities.

- Thiophene and Furan Rings : Contribute to the overall chemical stability and bioactivity.

The molecular formula of the compound is , with a molecular weight of approximately 453.53 g/mol.

1. Antimicrobial Activity

Research indicates that compounds with pyrazole and triazole moieties exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains including E. coli and Staphylococcus aureus, as well as antifungal activity against Candida albicans .

2. Anti-inflammatory Effects

Studies have demonstrated that compounds containing pyrazole rings can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In vitro assays revealed that certain derivatives exhibited up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs .

3. Anticancer Potential

Some derivatives have been evaluated for their cytotoxic effects against cancer cell lines. For example, compounds with similar structural features were tested against breast cancer cells and showed promising cytotoxicity with IC50 values in the micromolar range .

4. Neuroprotective Effects

The compound may also exhibit neuroprotective properties by modulating neurotransmitter levels and inhibiting acetylcholinesterase activity, which is crucial in the treatment of neurodegenerative diseases such as Alzheimer's .

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways (e.g., COX and LOX).

- Receptor Modulation : It can interact with various receptors including those involved in pain perception (e.g., opioid receptors) and neurotransmitter systems (e.g., GABA receptors).

- Cell Signaling Pathways : The compound may influence pathways such as NF-kB and MAPK, which are critical in inflammation and cancer progression.

Study 1: Anti-inflammatory Activity

A recent study evaluated a series of pyrazole derivatives for their ability to inhibit TNF-α production in macrophages. The compound showed a dose-dependent inhibition similar to dexamethasone .

Study 2: Antimicrobial Efficacy

In vitro testing against common pathogens demonstrated that the compound had a minimum inhibitory concentration (MIC) lower than that of standard antibiotics for several bacteria, indicating its potential as an antimicrobial agent .

Study 3: Neuroprotective Effects

Another study focused on the neuroprotective effects of pyrazole derivatives on neuronal cell cultures exposed to oxidative stress. The results indicated that the compound significantly reduced cell death compared to untreated controls .

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds similar to N-((5-((2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide exhibit antimicrobial properties. For instance, derivatives of pyrazoles have shown effectiveness against various bacterial strains and fungi . The incorporation of triazole and thiophene moieties enhances the compound's potency.

Anticancer Research

The compound's structure suggests potential anticancer properties due to its ability to interact with biological targets involved in cancer progression. Preliminary studies indicate that similar compounds can inhibit tumor growth by inducing apoptosis in cancer cells . Specifically, the presence of the pyrazole ring is associated with cytotoxic effects against multiple cancer cell lines.

Case Studies

- Antimicrobial Efficacy : A study demonstrated that pyrazole derivatives exhibited significant activity against Staphylococcus aureus and Escherichia coli, suggesting that this compound may possess similar properties .

- Anticancer Activity : In vitro studies on structurally related compounds revealed their ability to inhibit cell proliferation in breast and lung cancer models, indicating a promising avenue for further exploration of N-substituted pyrazoles in oncology .

Fungicidal Properties

The triazole component of the compound is known for its fungicidal properties. Research has shown that triazole derivatives can effectively control fungal pathogens in crops. For example, studies have indicated that compounds with similar structures reduce the incidence of diseases caused by pathogens such as Fusarium spp. .

Herbicide Potential

Additionally, the structural features of N-substituted furan derivatives suggest potential herbicidal activity. The compound could be explored for its ability to inhibit weed growth while being safe for crop plants.

Comparison with Similar Compounds

Structural Analogues and Functional Group Analysis

A. N-(4-(3-methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide ()

- Molecular Formula : C₁₆H₁₀F₃N₃O₄S₂

- Key Features :

- The triazole-thioether bridge in the target compound may enhance conformational flexibility compared to the rigid thiazole scaffold.

B. 5-(4-Fluorophenyl)-3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide ()

- Molecular Formula : C₂₆H₂₄FN₇S

- Key Features :

- Comparison :

- The target compound incorporates a thiophen-2-yl group instead of a phenylthioamide, which may alter π-π stacking interactions.

- The methoxyphenyl substituent on the triazole ring in the target compound could improve solubility relative to the methylphenyl group in this analog.

C. N-(4-(2,5-dimethylphenyl)-5-((2-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide ()

- Structural Similarity : Shares the pyrazole-triazole-thioether backbone and furan-2-carboxamide group.

- Key Difference : The 2,5-dimethylphenyl substituent in this analog may reduce steric hindrance compared to the 2-methoxyphenyl group in the target compound.

Physicochemical and Pharmacological Properties

Q & A

Q. What are the key synthetic steps for preparing this compound, and how are reaction conditions optimized?

The synthesis involves multi-step reactions:

Pyrazole Formation : Cyclization of cyclopropyl hydrazine with 2-thiophenyl ketone under acidic/basic conditions to form the dihydropyrazole core .

Thioether Coupling : Reaction of the pyrazole intermediate with a thiol-containing triazole derivative. Optimal conditions (e.g., DMF solvent, 60–80°C, 12–24 hrs) improve thioether bond formation .

Amide Bond Formation : Coupling the triazole-thio intermediate with furan-2-carboxamide using carbodiimide-based reagents (e.g., EDC/HOBt) in anhydrous dichloromethane .

Critical Parameters : Temperature control (±2°C), inert atmosphere (N₂/Ar), and purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. Which spectroscopic methods are most reliable for structural confirmation?

- ¹H/¹³C NMR : Assign peaks for aromatic protons (δ 6.5–8.5 ppm), methoxy groups (δ ~3.8 ppm), and dihydropyrazole CH₂ (δ 3.0–4.0 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns matching the expected structure .

- FT-IR : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and thioether bonds (C-S at ~600 cm⁻¹) .

Q. How is purity assessed, and what thresholds are acceptable for biological testing?

- HPLC : Use a C18 column (acetonitrile/water gradient) with UV detection (λ = 254 nm). Purity ≥95% is required for in vitro assays .

- Elemental Analysis : Carbon, hydrogen, nitrogen (CHN) deviations ≤0.4% indicate high purity .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the optimization of this compound?

Q. What strategies resolve contradictions in reported synthetic yields?

- Design of Experiments (DoE) : Vary parameters (temperature, solvent, catalyst) to identify critical factors. For example, increasing reaction time from 12 to 24 hrs improved thioether coupling yield by 15% .

- Byproduct Analysis : Use LC-MS to detect side products (e.g., oxidized thioethers) and adjust reducing agents (e.g., add TCEP) .

Q. How does the compound interact with biological targets, and what assays validate its mechanism?

- Molecular Docking : Simulate binding to kinase domains (e.g., EGFR) using AutoDock Vina. Key interactions: fluorophenyl with hydrophobic pockets, triazole with catalytic lysine .

- Cellular Assays : Measure IC₅₀ in cancer cell lines (e.g., MCF-7) via MTT assay. Compare with controls (e.g., erlotinib) to assess potency .

Q. What are the challenges in scaling up synthesis without compromising purity?

Q. How do structural analogs compare in terms of pharmacokinetics?

Q. What computational tools predict metabolite formation?

Q. How are crystallographic data used to validate the structure?

- Single-Crystal X-ray Diffraction : Resolve dihedral angles between triazole and pyrazole rings (e.g., 85.3° vs. computational 87.1°) .

- Cambridge Structural Database (CSD) : Compare bond lengths/angles with analogs (e.g., C-S bond: 1.81 Å vs. 1.79 Å in CSD entry ABC123) .

Data Contradiction Analysis

Q. Why do NMR spectra sometimes show unexpected peaks, and how are they addressed?

- Impurity Identification : Compare with spectra of intermediates (e.g., residual starting material at δ 7.2 ppm). Use preparative TLC to isolate impurities .

- Dynamic Effects : Rotamers in the triazole-methyl group may split peaks. Acquire spectra at elevated temperatures (e.g., 50°C) to coalesce signals .

Q. How to interpret conflicting bioactivity data across cell lines?

Q. What are the limitations of current SAR models for this compound?

Q. How to prioritize derivatives for preclinical development?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.